Methyl 3-(diethoxyphosphorylamino)benzoate
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Overview
Description
Methyl 3-(diethoxyphosphorylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methyl ester and a diethoxyphosphorylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(diethoxyphosphorylamino)benzoate typically involves the esterification of 3-(diethoxyphosphorylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(diethoxyphosphorylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: The major products include carboxylic acids and other oxidized derivatives.
Reduction: The major products are alcohols and other reduced forms.
Substitution: The major products are substituted benzoates, such as nitrobenzoates or halobenzoates.
Scientific Research Applications
Methyl 3-(diethoxyphosphorylamino)benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of Methyl 3-(diethoxyphosphorylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Methyl 3-(diethoxyphosphorylamino)benzoate can be compared with other similar compounds, such as:
Methyl benzoate: Both compounds are esters of benzoic acid, but this compound has an additional diethoxyphosphorylamino group, which imparts unique chemical properties.
Ethyl benzoate: Similar to Methyl benzoate, but with an ethyl ester group instead of a methyl ester group.
Propyl benzoate: Another ester of benzoic acid with a propyl ester group.
Properties
CAS No. |
22700-46-5 |
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Molecular Formula |
C12H18NO5P |
Molecular Weight |
287.25 g/mol |
IUPAC Name |
methyl 3-(diethoxyphosphorylamino)benzoate |
InChI |
InChI=1S/C12H18NO5P/c1-4-17-19(15,18-5-2)13-11-8-6-7-10(9-11)12(14)16-3/h6-9H,4-5H2,1-3H3,(H,13,15) |
InChI Key |
MJXOXWZWKOYYIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC1=CC=CC(=C1)C(=O)OC)OCC |
Origin of Product |
United States |
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